REACTION_CXSMILES
|
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[CH3:6][CH2:7]N(C(C)C)C(C)C.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[O:18]=[C:19]1[CH2:15][CH2:16][CH2:17][CH2:7][CH:6]1[S:1]([NH2:2])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
11.85 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(temperature increase from −60° C. to about −40° C.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
The THF was decanted off
|
Type
|
DISSOLUTION
|
Details
|
the oily residue was dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
Subsequently, the methanol was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved completely
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 5° C. in a refrigerator
|
Type
|
FILTRATION
|
Details
|
The precipitate was subsequently filtered off with suction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |